Penicillin F sodium
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Overview
Description
Penicillin F sodium, also known as 2-pentenyl penicillin, is a naturally occurring penicillin produced by the Penicillium notatum strain. It was one of the first penicillins discovered by Alexander Fleming and is known for its antibacterial properties. it is less stable and produced in smaller quantities compared to other penicillins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Penicillin F sodium is synthesized through the fermentation process using Penicillium notatum. The biosynthesis involves the condensation of L-cystine and L-valine to form the β-lactam thiazolidine ring, which is the core structure of penicillin . The fermentation process is carried out in a controlled environment with specific pH, temperature, and nutrient conditions to optimize the yield of penicillin F.
Industrial Production Methods: Industrial production of this compound involves submerged fermentation, where the Penicillium notatum is grown in large fermenters. The medium is supplemented with precursors like phenylacetic acid to enhance the production of penicillin F. After fermentation, the compound is extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Penicillin F sodium undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, leading to the inactivation of the antibiotic.
Oxidation and Reduction: Penicillin F can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Substitution: Requires specific reagents like acyl chlorides or amines under controlled conditions to modify the side chain.
Major Products Formed:
Hydrolysis Products: Penicilloic acid and other degradation products.
Substitution Products: Semi-synthetic penicillins with varied antibacterial spectra.
Scientific Research Applications
Penicillin F sodium has several applications in scientific research:
Chemistry: Used as a model compound to study the structure-activity relationship of β-lactam antibiotics.
Biology: Employed in studies involving bacterial resistance mechanisms and the role of β-lactamases.
Medicine: Although not widely used clinically, it serves as a reference compound in the development of new antibiotics.
Industry: Utilized in the production of semi-synthetic penicillins and as a standard in quality control processes
Mechanism of Action
Penicillin F sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and eventual lysis of the bacterial cell .
Comparison with Similar Compounds
Penicillin G (Benzylpenicillin): More stable and widely used clinically.
Penicillin V (Phenoxymethylpenicillin): Acid-stable and suitable for oral administration.
Ampicillin and Amoxicillin: Semi-synthetic derivatives with broader spectra of activity
Uniqueness of Penicillin F Sodium: this compound is unique due to its natural origin and specific side chain structure. its instability and lower yield make it less favorable for clinical use compared to other penicillins .
Properties
CAS No. |
525-86-0 |
---|---|
Molecular Formula |
C14H19N2NaO4S |
Molecular Weight |
334.37 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[(E)-hex-3-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H20N2O4S.Na/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16;/h5-6,9-10,12H,4,7H2,1-3H3,(H,15,17)(H,19,20);/q;+1/p-1/b6-5+;/t9-,10+,12-;/m1./s1 |
InChI Key |
JGVCZZIVHXXHEH-IOPWMRHISA-M |
Isomeric SMILES |
CC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-].[Na+] |
Canonical SMILES |
CCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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